molecular formula C19H16BrN3O2 B11238701 2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B11238701
M. Wt: 398.3 g/mol
InChI Key: ZBCNRWRKNAMXHI-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a phenylpyridazinyl group, and an ethoxyethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps. One common method includes the bromination of benzamide, followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The ethoxyethyl linkage is then formed via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include sodium hydroxide (NaOH) and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenylpyridazinyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyridazinyl group, in particular, contributes to its potential as a versatile building block and its biological activities.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

2-bromo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24)

InChI Key

ZBCNRWRKNAMXHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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